molecular formula C10H8Cl2O2 B13726759 (E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid

(E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid

Katalognummer: B13726759
Molekulargewicht: 231.07 g/mol
InChI-Schlüssel: YWSOQMRFXACHAL-GORDUTHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorinated aromatic ring and a propenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,6-dichloro-2-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide. This reaction forms the corresponding β-hydroxy acid.

    Dehydration: The β-hydroxy acid is then dehydrated to yield the this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the reaction rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The dichlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of the propenoic acid moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C10H8Cl2O2

Molekulargewicht

231.07 g/mol

IUPAC-Name

(E)-3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-7(2-5-10(13)14)9(12)4-3-8(6)11/h2-5H,1H3,(H,13,14)/b5-2+

InChI-Schlüssel

YWSOQMRFXACHAL-GORDUTHDSA-N

Isomerische SMILES

CC1=C(C=CC(=C1/C=C/C(=O)O)Cl)Cl

Kanonische SMILES

CC1=C(C=CC(=C1C=CC(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.